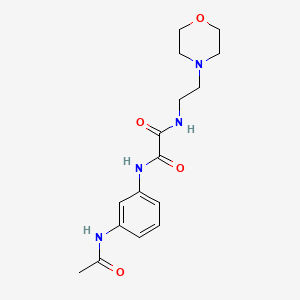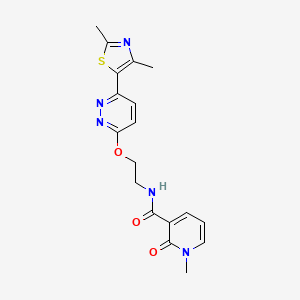![molecular formula C11H12N2O3S2 B2532446 Methyl 5-[(dimethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate CAS No. 667436-03-5](/img/structure/B2532446.png)
Methyl 5-[(dimethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Amyloid Imaging in Alzheimer's Disease
Recent advancements in amyloid imaging ligands, including compounds with dimethylamino groups, have significantly contributed to the understanding of Alzheimer's disease. These compounds, utilized in PET imaging, have revealed differences in amyloid accumulation between patients with mild cognitive impairment and healthy controls. Such imaging techniques have opened new avenues for early detection and evaluation of therapies aimed at reducing amyloid accumulation in the brain, highlighting a critical application in the diagnosis and treatment of Alzheimer's disease (Nordberg, 2007).
Arsenic Detoxification
Research into the enzymology of arsenic metabolism has shown that certain dimethylated arsenic species play a crucial role in the detoxification of trivalent arsenic species. This work suggests potential applications in the development of treatments or interventions for individuals chronically exposed to arsenic, by targeting or mimicking these natural detoxification pathways (Aposhian et al., 2004).
Environmental Epigenetics
Studies have identified that environmental exposure can lead to alterations in DNA methylation patterns, including changes in levels of 5-hydroxymethylcytosine (5hmC). These alterations are linked to various pathologies, suggesting the importance of monitoring and potentially modulating epigenetic markers in response to environmental factors. This area of research highlights the role of chemical compounds in understanding and potentially treating diseases related to environmental exposure and epigenetic changes (Efimova et al., 2020).
Protein Immobilization on Carbon Nanotubes
The functionalization of carbon nanotubes with proteins, using cross-linkers such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a significant area of research with implications for biosensing and biological applications. However, this field faces challenges in distinguishing between covalent attachment and adsorption of proteins, pointing to the need for careful evaluation and optimization of methods for protein immobilization (Gao & Kyratzis, 2008).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 5-(dimethylcarbamoyl)-2-isothiocyanato-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S2/c1-6-7(11(15)16-4)9(12-5-17)18-8(6)10(14)13(2)3/h1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVLGNWQCYOOLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N=C=S)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((3-(4-cyclohexylpiperazin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid](/img/structure/B2532365.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2532372.png)
![9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2532373.png)
![N-(4-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2532374.png)
![1-[2-[(3-Fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2532375.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2532376.png)
![3-(3-Methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2532377.png)
![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2532378.png)
![N,N-dimethyl-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2532379.png)



